molecular formula C13H20N2O2 B6211102 tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate CAS No. 1525650-95-6

tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate

Cat. No.: B6211102
CAS No.: 1525650-95-6
M. Wt: 236.3
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Description

tert-Butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate: is an organic compound with the molecular formula C14H22N2O2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(aminomethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.

    Substitution: Substitution reactions can occur at the aromatic ring or the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its carbamate group can interact with various biological targets, making it useful in enzyme inhibition studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its ability to form stable carbamate linkages makes it a valuable scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminophenyl)carbamate
  • tert-Butyl N-(2-aminomethylphenyl)carbamate
  • tert-Butyl N-(2-oxiranylmethyl)carbamate

Comparison: While these compounds share structural similarities, tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate is unique due to the presence of both an aminomethyl group and a methylcarbamate group. This dual functionality enhances its reactivity and potential applications in various fields. The presence of the tert-butyl group also contributes to its chemical stability and resistance to hydrolysis.

Properties

CAS No.

1525650-95-6

Molecular Formula

C13H20N2O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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